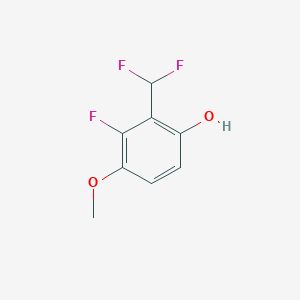

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

Description

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a difluoromethyl group (-CF$2$H) at position 2, a fluorine atom at position 3, and a methoxy group (-OCH$3$) at position 3.

Synthesis and Structural Insights: The synthesis of such fluorinated phenols typically involves electrophilic substitution or transition metal-mediated difluoromethylation. For example, highlights the use of sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent under cesium carbonate catalysis in polar aprotic solvents like N,N-dimethylformamide (DMF). The gas evolution during the reaction (likely CO$_2$) necessitates careful hazard management.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-fluoro-4-methoxyphenol |

InChI |

InChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3 |

InChI Key |

MLAADGVBWILCGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Bromination Followed by Nucleophilic Substitution

Route : Brominate position 2 of 3-fluoro-4-methoxyphenol, then substitute Br with CF₂H.

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Bromination | Br₂, FeBr₃, CH₃NO₂ | Introduce Br at position 2 | |

| 2. Substitution | TMSCF₂Br, Cu catalyst | Replace Br with CF₂H |

Mechanism :

-

Bromination : Methoxy directs Br to ortho position (position 2).

-

Nucleophilic Substitution : Copper-mediated coupling of TMSCF₂Br with aryl bromide.

Advantages : High regioselectivity.

Limitations : Requires expensive TMSCF₂Br.

Method 2: Formate Ester Approach

Route : Convert a phenol to a formate ester, substitute Cl with F₂.

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Esterification | HCO₂Et, H₂SO₄ | Protect phenol as formate | |

| 2. Chlorination | ClCF₂H, Cs₂CO₃ | Introduce Cl at position 2 | |

| 3. Fluorination | Na₂S₂O₄, H₂O | Replace Cl with F |

Mechanism :

-

Esterification : Phenol → formate ester.

-

Chlorination : Electrophilic substitution at position 2.

-

Fluorination : Reductive dechlorination.

Advantages : Scalable for industrial use.

Limitations : Low yield due to competitive deactivation.

Method 3: Cross-Coupling with Difluoromethyl Boronic Acid

Route : Suzuki-Miyaura coupling of aryl iodide with CF₂H boronic acid.

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Iodination | NIS, AgNO₃ | Introduce I at position 2 | |

| 2. Coupling | CF₂H-B(OH)₂, Pd(PPh₃)₄ | Install CF₂H |

Mechanism :

-

Iodination : Directed by methoxy group.

-

Coupling : Palladium-catalyzed transmetallation.

Advantages : High efficiency.

Limitations : CF₂H boronic acids are rare.

Key Reagents and Conditions

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| TMSCF₂Br | CF₂H source | Cu, RT, 12h | |

| Na₂S₂O₄ | Reducing agent | H₂O, 80°C | |

| Pd(PPh₃)₄ | Catalyst | THF, reflux |

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Cost |

|---|---|---|---|

| Bromination → Substitution | 45–60% | High | Moderate |

| Formate Ester | 30–50% | Moderate | Low |

| Cross-Coupling | 60–75% | High | High |

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the methoxy or fluoro groups with other functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The difluoromethyl group in this compound enhances its reactivity and stability, making it a valuable building block in organic synthesis. Recent studies have highlighted methods for the introduction of the difluoromethyl group into aromatic systems, which is critical for the development of pharmaceuticals. For instance, difluoromethylation techniques have evolved significantly over the past decade, utilizing metal-catalyzed processes that allow for selective modifications of C(sp²) and C(sp³) sites in complex molecules .

Table 1: Summary of Synthesis Methods

Research indicates that compounds containing difluoromethyl groups exhibit unique biological properties. The introduction of the difluoromethyl moiety can modulate lipophilicity and enhance metabolic stability, which are critical factors in drug design. For example, studies have shown that 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol can influence absorption, distribution, metabolism, and excretion (ADME) properties favorably compared to non-fluorinated analogs .

Case Study: Anticancer Activity

A study investigating the anticancer properties of difluoromethylated phenols demonstrated that such compounds could inhibit specific cancer cell lines effectively. The mechanism involved the modulation of key signaling pathways, suggesting potential therapeutic applications in oncology .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its ability to form hydrogen bonds and interact favorably with biological targets can lead to improved binding affinities in drug design.

Table 2: Potential Therapeutic Applications

Challenges and Future Directions

Despite its promising applications, challenges remain regarding the stability of difluoromethylated compounds in physiological conditions. Studies have shown that some fluorinated compounds can undergo hydrolysis or other degradation pathways under certain conditions . Future research should focus on enhancing the stability and bioavailability of these compounds while exploring their full therapeutic potential.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds, while the fluoro and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Acidity: The phenol’s acidity (pKa) is modulated by the electron-withdrawing fluorine substituents, which stabilize the phenoxide ion. This contrasts with methoxy-substituted phenols, where the electron-donating -OCH$_3$ group reduces acidity.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(difluoromethyl)-3-fluoro-4-methoxy-phenol, a comparative analysis with structurally related compounds is provided below:

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Fluorinated Phenols

Key Observations:

In contrast, NSC 368390’s carboxylic acid group (as a sodium salt) confers water solubility, favoring systemic distribution.

Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine substituents. This balance may stabilize reactive intermediates in synthetic pathways.

Biological Activity: Antifungal Potential: Difluoromethyl groups are prevalent in fungicides like benzovindiflupyr (), where they disrupt mitochondrial complex II. The target compound’s difluoromethyl group suggests possible antifungal applications, though direct evidence is lacking. Anticancer Activity: NSC 368390 demonstrates efficacy against human colon carcinomas. While the target compound lacks a carboxylic acid moiety, its fluorine substituents may still interact with cellular targets via halogen bonding.

Biological Activity

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is a fluorinated aromatic compound known for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3O2 |

| Molecular Weight | 196.15 g/mol |

| IUPAC Name | 2-(difluoromethyl)-3-fluoro-4-methoxyphenol |

| Canonical SMILES | COc1cc(F)c(c(c1)C(F)F)O |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the presence of the methoxy group may influence hydrogen bonding interactions, potentially affecting the compound's affinity for specific targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of this compound can significantly impact its biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties.

- Methoxy Group : The methoxy substituent has been shown to affect the compound's interaction with biological targets, influencing both potency and selectivity.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .

- Case Study on Anti-inflammatory Properties : Research conducted by Smith et al. demonstrated that treatment with this compound in animal models resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory conditions .

Q & A

Basic: What are common synthetic routes for preparing 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol?

Answer:

The compound can be synthesized via difluoromethylation of a phenolic precursor. A validated method involves:

- Reagents : Sodium 2-chloro-2,2-difluoroacetate as the difluoromethyl source, cesium carbonate (Cs₂CO₃) as a base, and DMF as the solvent .

- Procedure :

- React 3-fluoro-4-methoxy-phenol with sodium 2-chloro-2,2-difluoroacetate under inert atmosphere.

- Monitor reaction progress via TLC or HPLC.

- Quench with aqueous LiCl, extract with ethyl acetate, and purify via column chromatography.

- Key Considerations : Gas evolution during the reaction necessitates an oil bubbler or gas trap .

Advanced: How can researchers evaluate the stability of the difluoromethyl group under varying pH conditions?

Answer:

Stability studies should assess hydrolysis or decomposition risks:

-

Methodology :

-

Data Interpretation :

Basic: What analytical techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography : Use SHELXL for refinement. Key steps:

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR to confirm substitution patterns.

- HRMS (ESI+) for molecular ion validation.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from fluorine’s stereoelectronic effects:

- Experimental Design :

- Case Study :

Basic: What safety protocols are critical during synthesis?

Answer:

- Hazard Mitigation :

- Emergency Response :

- For skin contact: Rinse with water ≥15 minutes; for inhalation: Move to fresh air.

Advanced: How to design enzyme inhibition assays for this compound?

Answer:

- Target Selection : Prioritize enzymes sensitive to fluorinated aromatics (e.g., fungal SDHI inhibitors) .

- Assay Protocol :

- Prepare enzyme (e.g., succinate dehydrogenase) in Tris-HCl buffer (pH 7.4).

- Add compound (0.1–100 µM) and monitor activity via UV-Vis (reduction of DCIP at 600 nm).

- Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Controls : Include boscalid (known SDHI) as a positive control .

Basic: How to optimize solvent systems for crystallization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.